西米杰诺-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

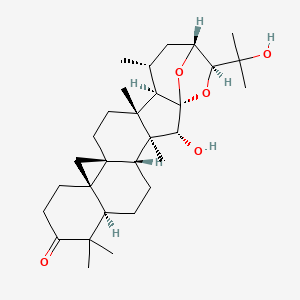

Cimigenol-3-one is a natural compound that inhibits Epstein-Barr virus early antigen (EBV-EA) activation . It is classified under terpenoids and triterpenes, and its initial source is from the plant Ranunculaceae Cimicifuga foetida Linn .

Synthesis Analysis

The synthesis of Cimigenol-3-one involves the use of silica gel, RP-18, Sephadex LH-20, and HPLC to isolate and purify compounds . The structures of isolated compounds are identified by extensive spectroscopic methods, including MS, NMR, and others .Molecular Structure Analysis

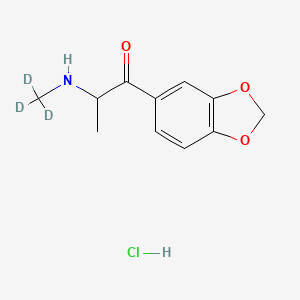

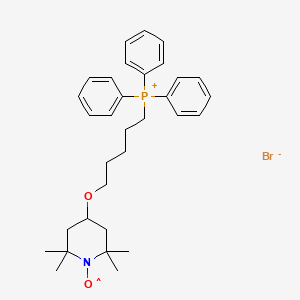

The molecular weight of Cimigenol-3-one is 486.68, and its formula is C30H46O5 . The SMILES representation of its structure isC[C@]12[C@@]3([H])[C@@]4(CC[C@@]1([C@]5([H])[C@@]6(OC@C(C)(O)C)([H])C[C@H]5C)[C@@H]2O)C)[C@@]7(C@@(C(CC7)=O)C)([H])CC3)C4 . Physical And Chemical Properties Analysis

Cimigenol-3-one is a powder with a molecular weight of 486.69 and a formula of C30H46O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Cancer Treatment: Multiple Myeloma

Cimigenol-3-one has been identified as a potent compound in the treatment of multiple myeloma , a type of blood cancer. Research indicates that derivatives of cimigenol exhibit cytotoxic effects against multiple myeloma cell lines. The structure-activity relationship of these derivatives suggests that certain modifications, such as the addition of a methyl group at position C-25, can enhance their cytotoxic effect .

Breast Cancer Therapy

In the realm of breast cancer treatment, Cimigenol-3-one has shown promise due to its strong binding affinity to the target protein AKT1 . Network pharmacology and molecular dynamics simulations have revealed that Cimigenol-3-one can provide greater structural stability and lower interaction energy in the Cimigenol-AKT1 complex, suggesting a potential role in breast cancer therapy .

作用机制

Target of Action

Cimigenol-3-one primarily targets the protein AKT1 . AKT1 is a serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

Cimigenol-3-one interacts with its target, AKT1, by exhibiting strong binding . This interaction is characterized by greater structural stability and lower interaction energy compared to other compounds . The binding of Cimigenol-3-one to AKT1 influences the function of the protein, leading to changes in the cellular processes that AKT1 regulates .

Biochemical Pathways

The interaction of Cimigenol-3-one with AKT1 affects various biological processes and pathways. These include lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways . By influencing these pathways, Cimigenol-3-one can exert its therapeutic effects.

Result of Action

The binding of Cimigenol-3-one to AKT1 leads to molecular and cellular effects that contribute to its therapeutic potential. For instance, it has been found to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) . Additionally, it has been suggested to have anti-breast cancer activity, potentially making it a valuable compound in breast cancer therapy .

安全和危害

属性

IUPAC Name |

(1S,2R,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3/t16-,17-,18+,19+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTOWADKDXNJHZ-OTEZEVKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CCC(=O)C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the source of Cimigenol-3-one and what is its known biological activity?

A1: Cimigenol-3-one is a naturally occurring triterpenoid found in the rhizomes of Cimicifuga species. Research has primarily focused on its cytotoxic activity against cancer cell lines. A study investigating constituents of Cimicifuga foetida found that Cimigenol (a related compound) displayed notable cytotoxicity against SMMC-7721 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. []

Q2: Has Cimigenol-3-one been isolated from any specific plant species?

A2: Yes, Cimigenol-3-one has been identified in Cimicifuga foetida collected in Yulong. [] This species is known for its diverse array of bioactive compounds.

Q3: Are there any other compounds with similar structures and activities isolated from Cimicifuga species?

A3: Yes, alongside Cimigenol-3-one, researchers have isolated other structurally related 9,19-cyclolanostane triterpenes from Cimicifuga foetida. These include compounds like 1,7-dien-cimigenol-3,12-dione and 1-en-cimigenol-3,11-dione, which share structural similarities and might possess comparable biological activities. [] Additionally, Cimiacerin B, another compound isolated from Cimicifuga foetida, exhibited noticeable cytotoxicity against the A-549 cell line. [] This suggests that Cimicifuga species harbor various structurally related compounds with potential anticancer properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

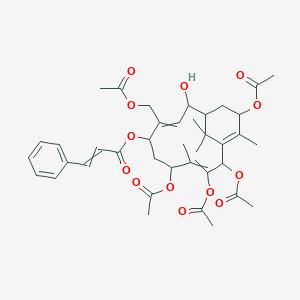

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)

![1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol](/img/structure/B593450.png)